molecular formula C16H15BrO3 B2421809 4-(Benzyloxy)-3-bromo-5-ethoxybenzaldehyde CAS No. 428476-06-6

4-(Benzyloxy)-3-bromo-5-ethoxybenzaldehyde

Cat. No.: B2421809
CAS No.: 428476-06-6
M. Wt: 335.197
InChI Key: RWFBRUQCEROCJA-UHFFFAOYSA-N
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Description

Significance of Aryl Aldehyde Scaffolds in Organic Synthesis Research

Aryl aldehydes, or benzaldehyde (B42025) derivatives, are a cornerstone of modern organic synthesis. The aldehyde functional group is highly versatile, participating in a vast array of chemical transformations. wikipedia.org It serves as a key electrophile in carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, and Grignard reactions, which are fundamental for constructing complex molecular skeletons. nih.gov

Furthermore, aryl aldehydes are crucial precursors for the synthesis of heterocyclic compounds, a class of molecules prevalent in pharmaceuticals and natural products. ontosight.airsc.org They can be readily oxidized to carboxylic acids or reduced to benzyl (B1604629) alcohols, providing access to other important classes of compounds. researchgate.net This reactivity profile establishes aromatic aldehydes as vital intermediates in the manufacturing of fine chemicals, agrochemicals, and active pharmaceutical ingredients. researchgate.netcreative-proteomics.comnih.gov

Role of Benzyloxy and Bromo-Substituted Benzene (B151609) Derivatives in Contemporary Chemical Research

The utility of 4-(Benzyloxy)-3-bromo-5-ethoxybenzaldehyde is further enhanced by its other substituents. The benzyloxy group (a benzyl group, Bn, linked via an oxygen atom) is one of the most common protecting groups for phenols and alcohols in multi-step synthesis. wikipedia.orgontosight.ai Its stability under a wide range of acidic and basic conditions allows chemists to perform reactions on other parts of the molecule without affecting the hydroxyl group it protects. chem-station.com The benzyl group can be reliably removed under reductive conditions, typically through catalytic hydrogenation (e.g., H₂ over Palladium-on-carbon), to reveal the free phenol (B47542) at a desired stage in a synthetic sequence. chem-station.com

The bromo-substituent on the aromatic ring is of paramount importance in contemporary synthesis. Aryl bromides are key electrophiles in a multitude of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, Heck, Sonogashira, and Buchwald-Hartwig reactions. rsc.orgrsc.orgacs.org These Nobel Prize-winning technologies provide powerful and reliable methods for forming new carbon-carbon and carbon-heteroatom bonds. The presence of the bromine atom transforms the benzaldehyde scaffold into a handle for introducing a wide variety of substituents, including alkyl, alkenyl, alkynyl, aryl, and heteroaryl groups, thereby enabling the synthesis of highly complex and diverse molecular architectures. nih.govacs.org

Overview of Academic Research Trajectories for this compound

While specific academic publications focusing extensively on this compound as a central molecule are not prominent, its structure dictates its clear trajectory as a valuable synthetic intermediate. uni.lu Research involving this compound would logically leverage its distinct functionalities in sequential or tandem reactions.

A primary research trajectory involves using the compound as a scaffold for building complex molecules. A typical synthetic sequence could involve:

Modification via the aldehyde: The formyl group can be used to build a side chain, for example, through olefination or condensation reactions.

Cross-coupling at the bromo-position: A new substituent can be introduced onto the aromatic ring using a palladium-catalyzed reaction like the Suzuki coupling.

Deprotection of the benzyloxy group: Finally, the benzyl group can be removed to unmask the phenolic hydroxyl group, which could be a key pharmacophore or a site for further functionalization.

This strategy allows for the systematic and controlled construction of trisubstituted phenol derivatives with diverse functionalities, which are valuable targets in medicinal chemistry and materials science.

Identification of Key Research Gaps and Future Directions in the Scholarly Study of the Compound

The principal research gap is the lack of published, detailed studies that utilize this compound as a starting material to synthesize specific, complex target molecules. While its potential is clear from its structure, its practical application in synthetic campaigns has not been widely documented in academic literature.

Future research directions should focus on demonstrating the synthetic utility of this compound. This could include:

Synthesis of Novel Heterocycles: Employing the aldehyde group in condensation reactions with various dinucleophiles to construct novel heterocyclic rings, with the bromo- and benzyloxy- groups available for subsequent modification.

Fragment-Based Drug Discovery: Using the molecule as a core fragment for the synthesis of libraries of compounds to be screened for biological activity. The substituents can be systematically varied to explore structure-activity relationships (SAR).

Development of New Synthetic Methodologies: The compound could serve as a model substrate to test the scope and limitations of new cross-coupling or C-H functionalization reactions, given its array of functional groups. researchgate.net

Total Synthesis: Incorporating the scaffold into the total synthesis of a natural product or a complex pharmaceutical agent.

Exploring and documenting these applications would fill the current literature gap and solidify the role of this compound as a versatile tool in the synthetic chemist's arsenal.

Data Tables

Table 1: Physicochemical Properties of this compound

This table presents key identifiers and predicted physicochemical properties for the compound. Data is sourced from PubChem. uni.lunih.gov

PropertyValue
Molecular Formula C₁₆H₁₅BrO₃
Molecular Weight 335.19 g/mol
IUPAC Name This compound
CAS Number 63059-44-9
Canonical SMILES CCOC1=C(C(=CC(=C1)C=O)Br)OCC2=CC=CC=C2
InChI Key RWFBRUQCEROCJA-UHFFFAOYSA-N
Predicted XLogP3 3.9
Predicted H-Bond Donor Count 0
Predicted H-Bond Acceptor Count 3
Predicted Rotatable Bond Count 5

Table 2: Potential Synthetic Transformations of this compound

This table outlines the principal chemical reactions that each functional group on the compound can undergo, illustrating its synthetic versatility.

Functional GroupReaction TypePotential Products
Aldehyde (-CHO) OxidationCarboxylic Acid
ReductionBenzyl Alcohol
Wittig ReactionAlkene
Reductive AminationAmine
Aldol Condensationα,β-Unsaturated Aldehyde
Aryl Bromide (-Br) Suzuki CouplingBiaryl Compound
Sonogashira CouplingAryl Alkynes
Buchwald-Hartwig AminationAryl Amine
Heck ReactionSubstituted Alkene
Benzyloxy (-OBn) Hydrogenolysis (Deprotection)Phenol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-ethoxy-4-phenylmethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO3/c1-2-19-15-9-13(10-18)8-14(17)16(15)20-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFBRUQCEROCJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Br)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways of 4 Benzyloxy 3 Bromo 5 Ethoxybenzaldehyde

Established Synthetic Routes for 4-(Benzyloxy)-3-bromo-5-ethoxybenzaldehyde

The construction of this complex molecule is generally achieved through sequential reactions, each step building upon the last to introduce the desired functionality. The order of these steps is crucial to manage the regiochemical outcomes of the aromatic substitutions.

A common strategy for synthesizing this compound involves a multi-step pathway that often begins with a simpler, commercially available substituted benzaldehyde (B42025), such as vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) or 3-ethoxy-4-hydroxybenzaldehyde (B1662144). A plausible synthetic route could involve the following key transformations: bromination, etherification to introduce the ethoxy group (if not already present), and a final etherification to add the benzyloxy group.

Optimization of a multi-step synthesis focuses on maximizing the yield of each individual step and minimizing the number of purification processes required. whiterose.ac.uknih.gov Telescoped reactions, where intermediates are not isolated, can improve efficiency and reduce waste. nih.gov The choice of reagents, solvents, and reaction conditions at each stage is critical for achieving high purity and yield. For instance, in a multi-step flow process, variables such as reactor temperature and flow rates can be optimized to enhance product output. whiterose.ac.uk

A hypothetical multi-step synthesis starting from 3-ethoxy-4-hydroxybenzaldehyde could be envisioned as follows:

Regioselective Bromination : The first step would be the selective bromination of 3-ethoxy-4-hydroxybenzaldehyde at the position ortho to the hydroxyl group and meta to the aldehyde and ethoxy groups. The strong activating and ortho,para-directing effect of the hydroxyl group would direct the incoming bromine atom to the desired position.

Benzylation : The subsequent step involves the etherification of the phenolic hydroxyl group with a benzyl (B1604629) halide (e.g., benzyl bromide) in the presence of a base to form the final product, this compound. This reaction is a classic example of the Williamson ether synthesis. orientjchem.org

The table below outlines representative conditions for these types of transformations, drawn from analogous reactions in the literature.

StepReagent(s)SolventConditionsTypical Yield
Bromination of a Phenolic Aldehyde Bromine, Potassium Bromate (B103136), Acetic Acid, HBrGlacial Acetic AcidRoom Temperature, 45 minutesModerate to High
Williamson Ether Synthesis (Benzylation) Benzyl Bromide, K₂CO₃ or TriethylamineEthanol (B145695), Methanol, or DMFRoom Temperature to RefluxGood to Excellent

This table presents a generalized summary of conditions for similar reactions and not a specific protocol for the target compound.

One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, offer significant advantages in terms of efficiency, time, and resource management. jocpr.comorientjchem.orgsemanticscholar.org For a molecule like this compound, a one-pot approach could potentially combine bromination and etherification.

A hypothetical one-pot synthesis might involve the initial bromination of a suitable precursor, followed by the in-situ addition of a base and an alkylating agent to effect etherification. The choice of catalyst is paramount in such strategies. For instance, phase-transfer catalysts could be employed to facilitate the reaction between an aqueous and an organic phase. Catalysts like P₂O₅/SiO₂ have been used to promote the formation of other organic compounds in solvent-free conditions, highlighting the potential for solid-supported catalysts in efficient synthesis. jocpr.com

Catalytic considerations also extend to green chemistry principles. The use of recyclable heterogeneous catalysts can simplify product purification and reduce environmental impact. amazonaws.com While a specific one-pot synthesis for this compound is not prominently described, the principles of multicomponent reactions are well-established and could be adapted for this purpose. orientjchem.orgsemanticscholar.orgnih.gov

Precursor Chemistry and Starting Material Selection for Compound Derivatization

The choice of starting material is a critical decision in the synthesis of this compound. The precursor should ideally possess some of the required functional groups, thereby reducing the number of synthetic steps. Common starting materials for such syntheses include substituted phenols and benzaldehydes.

The introduction of a bromine atom onto the aromatic ring is a key step. This is typically achieved through electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring. nvcc.edu In a precursor like 3-ethoxy-4-hydroxybenzaldehyde, the hydroxyl group is a powerful activating ortho,para-director, while the aldehyde and ethoxy groups are deactivating and ortho,para-directing, respectively. The hydroxyl group's influence is generally dominant, directing the electrophilic bromine to the position ortho to it.

Various brominating agents can be employed:

Elemental Bromine (Br₂) : Often used in a solvent like acetic acid. rsc.org

In situ Bromine Generation : To avoid handling hazardous elemental bromine, it can be generated in the reaction mixture from reagents like potassium bromate (KBrO₃) and hydrobromic acid (HBr). nvcc.edugaacademy.org

N-Bromosuccinimide (NBS) : A milder brominating agent, often used for allylic and benzylic bromination, but can also be used for aromatic bromination under certain conditions.

Ionic Liquids as Brominating Reagents : Environmentally benign options like 1,3-di-n-butylimidazolium tribromide ([BBIm]Br₃) have been developed for the efficient bromination of aromatic compounds under solvent-free conditions. researchgate.net

The following table summarizes different bromination methods applicable to activated aromatic rings.

Brominating AgentSolventKey Features
Br₂ in Acetic AcidGlacial Acetic AcidTraditional method, effective for activated rings. rsc.org
KBrO₃ / HBrAcetic AcidIn situ generation of Br₂, avoids handling liquid bromine. nvcc.edugaacademy.org
[BBIm]Br₃Solvent-freeGreen chemistry approach, high yields, recyclable. researchgate.net

This table illustrates various methods for aromatic bromination.

The introduction of the ethoxy and benzyloxy groups is typically accomplished via Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group by a base to form a more nucleophilic phenoxide, which then undergoes an Sₙ2 reaction with an appropriate alkyl halide (e.g., ethyl iodide or benzyl bromide).

Common bases used in this reaction include:

Potassium carbonate (K₂CO₃)

Sodium hydride (NaH)

Triethylamine (Et₃N) orientjchem.org

The choice of solvent is also important, with polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) often being favored. Catalysts can also play a role in improving reaction efficiency. For instance, zirconium and hafnium complexes have been shown to catalyze the reductive etherification of hydroxybenzaldehydes. osti.gov

If the chosen synthetic route starts from a precursor without an aldehyde group (e.g., a substituted phenol), a formylation step is necessary. Several methods exist for the introduction of a formyl (-CHO) group onto an aromatic ring:

Vilsmeier-Haack Reaction : This method uses a mixture of phosphorus oxychloride (POCl₃) and a substituted amide (like DMF) to formylate activated aromatic rings.

Duff Reaction : This involves the formylation of phenols with hexamethylenetetramine in the presence of an acid.

Ortho-Formylation of Phenols : A regioselective method for introducing a formyl group ortho to a hydroxyl group can be achieved using paraformaldehyde in the presence of anhydrous magnesium dichloride and triethylamine. orgsyn.org This method is particularly useful for preparing substituted salicylaldehydes. orgsyn.org

Control over the position of formylation is dictated by the directing effects of the existing substituents and the specific reaction conditions employed. For the synthesis of this compound, it is generally more efficient to start with a precursor that already contains the aldehyde functionality to avoid the complexities of a separate formylation step.

Optimization of Reaction Conditions and Process Efficiencies in Synthesis

The efficiency and selectivity of the synthesis of this compound can be significantly influenced by various reaction parameters. Optimization of these conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction time and by-product formation.

Role of Catalytic Systems in Enhancing Synthetic Yields and Selectivity

In the Williamson ether synthesis of sterically hindered or less reactive phenols, catalytic systems can play a pivotal role in enhancing reaction rates and yields. Phase-transfer catalysts (PTCs) are particularly effective in this regard. PTCs, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide), facilitate the transfer of the phenoxide anion from an aqueous or solid phase to the organic phase where the benzyl halide is present, thereby accelerating the reaction. The use of PTCs can lead to higher yields under milder reaction conditions and may reduce the need for strictly anhydrous solvents.

Catalyst SystemRole in SynthesisPotential Impact on Yield and Selectivity
None (Base-mediated) The base deprotonates the phenol (B47542) to form the reactive phenoxide.Effective for simple phenols, but may require harsher conditions and longer reaction times for less reactive substrates.
Phase-Transfer Catalysts (e.g., Tetrabutylammonium Bromide) Facilitates the transfer of the phenoxide ion to the organic phase, increasing the effective concentration of the nucleophile.Can significantly increase reaction rates and yields, allowing for milder conditions (lower temperatures, weaker bases).
Ionic Liquids (as catalysts and/or solvents) Can act as both the catalyst and the reaction medium, promoting the reaction through favorable solvation of reactants.May offer high yields and selectivity, with the added benefit of being potentially recyclable. researchgate.net

Temperature, Pressure, and Time Parameters in Reaction Control

The temperature and duration of the reaction are key parameters that need to be carefully controlled to achieve optimal results. Generally, increasing the temperature increases the reaction rate. However, excessively high temperatures can lead to the formation of by-products through side reactions such as elimination or decomposition. The reaction is typically conducted at atmospheric pressure. The reaction time is determined by monitoring the consumption of the starting materials.

ParameterTypical RangeEffect on Reaction
Temperature 50 - 100 °CHigher temperatures generally increase the reaction rate, but can also promote side reactions if too high. jk-sci.com
Pressure AtmosphericThe reaction is typically not sensitive to pressure and is conveniently run at atmospheric pressure.
Time 1 - 8 hoursThe reaction time is dependent on the reactivity of the substrates, temperature, and solvent. It is optimized to ensure complete conversion of the starting material. jk-sci.com

Application of Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process by improving its efficiency and utilizing more sustainable materials.

Atom Economy and E-Factor Analysis of Synthetic Routes

Atom Economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. For the Williamson ether synthesis of this compound from 3-bromo-5-ethoxy-4-hydroxybenzaldehyde (B1268469) and benzyl bromide with potassium carbonate as the base, the atom economy can be calculated as follows:

Reaction: C₉H₉BrO₃ + C₇H₇Br + K₂CO₃ → C₁₆H₁₅BrO₃ + 2 KBr + H₂O + CO₂

Molecular Weight of Desired Product (C₁₆H₁₅BrO₃): 335.20 g/mol

Molecular Weight of Reactants:

C₉H₉BrO₃: 245.07 g/mol

C₇H₇Br: 171.04 g/mol

K₂CO₃: 138.21 g/mol

Total Molecular Weight of Reactants: 245.07 + 171.04 + 138.21 = 554.32 g/mol

Atom Economy (%) = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100 Atom Economy (%) = (335.20 / 554.32) x 100 ≈ 60.5%

This indicates that a significant portion of the reactant mass is converted into by-products. An alternative approach using benzyl alcohol instead of benzyl bromide could improve the atom economy as the only by-product would be water. daneshyari.com

The Environmental Factor (E-Factor) is the ratio of the mass of waste produced to the mass of the desired product. A lower E-factor signifies a more environmentally friendly process. For the above reaction, assuming a 90% yield, the E-factor would be:

E-Factor = (Total Mass of Reactants - Mass of Product) / Mass of Product E-Factor ≈ (554.32 - (335.20 * 0.9)) / (335.20 * 0.9) ≈ 0.83

Utilization of Sustainable Solvents and Reagents in Production

Efforts to make the synthesis of this compound greener focus on replacing hazardous solvents and reagents with more sustainable alternatives.

Sustainable Solvents: The use of traditional polar aprotic solvents like DMF, which are under scrutiny for their toxicity, can be replaced by greener alternatives. Water, when used with surfactants to facilitate the reaction in a micellar medium, presents a highly sustainable option. researchgate.net Ionic liquids are another class of solvents that are being explored due to their low volatility and potential for recyclability. researchgate.net

Sustainable Reagents: A key green improvement is the replacement of benzyl halides with benzyl alcohol as the benzylating agent. This approach, often catalyzed by an acid, produces water as the only by-product, significantly improving the atom economy and reducing the formation of inorganic salt waste. daneshyari.com The use of recyclable catalysts, such as certain ionic liquids or solid-supported catalysts, also contributes to a more sustainable process by reducing catalyst waste. nih.govnih.gov Microwave-assisted synthesis is another green technique that can reduce reaction times and energy consumption. benthamdirect.com

Development of Environmentally Benign and Resource-Efficient Synthetic Pathways

The development of synthetic methodologies that are both environmentally conscious and economical is a paramount goal in modern chemistry. For a polysubstituted aromatic compound like this compound, this involves a critical evaluation of each synthetic step to minimize waste, reduce energy consumption, and utilize less hazardous materials.

Key Synthetic Steps and Potential Green Approaches:

The synthesis of the target compound likely proceeds from a simpler substituted phenol or benzaldehyde precursor. The key transformations would include:

Aromatic Bromination: The introduction of a bromine atom onto the aromatic ring.

Etherification: The formation of the benzyloxy and ethoxy ethers.

Formylation: The introduction of the aldehyde group.

Environmentally Benign Bromination:

Traditional bromination methods often employ elemental bromine, which is highly toxic and corrosive. Greener alternatives focus on the use of less hazardous brominating agents and catalytic systems.

Alternative Brominating Agents: N-Bromosuccinimide (NBS) is a common alternative, though its atom economy is not ideal. More sustainable options include the in-situ generation of bromine from bromide salts using a benign oxidizing agent like hydrogen peroxide.

Catalytic Bromination: The use of solid acid catalysts, such as zeolites or clays, can facilitate regioselective bromination under milder conditions, often with improved yields and easier product separation compared to traditional Lewis acid catalysts.

Resource-Efficient Etherification:

The formation of the benzyloxy and ethoxy ethers typically follows Williamson ether synthesis, which can generate salt byproducts. Resource-efficient modifications aim to improve atom economy and reduce waste.

Phase-Transfer Catalysis (PTC): PTC can enhance the reaction rate and allow for the use of less hazardous and more economical solvent systems, including water. This method can also reduce the required amount of base and alkylating agent.

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times from hours to minutes, leading to substantial energy savings and often improved yields.

The table below illustrates a hypothetical comparison between traditional and a potential green synthetic approach for one of the key steps.

Table 1: Comparison of Hypothetical Bromination Methods

ParameterTraditional Method (e.g., Br2 in CCl4)Potential Green Method (e.g., NaBr/H2O2 with catalyst)
Brominating Agent Elemental Bromine (Br2)Sodium Bromide (NaBr)
Oxidant N/AHydrogen Peroxide (H2O2)
Solvent Carbon Tetrachloride (CCl4)Water or a biodegradable solvent
Byproduct HBr (corrosive)Water
Safety Concerns High toxicity, corrosivity (B1173158) of Br2; Carcinogenic solventLower toxicity reagents
Waste Generation Halogenated organic waste, acidic wasteAqueous salt solution (potentially recyclable)

Detailed Research Findings (General Principles Applied):

While specific research on the green synthesis of this compound is not available, studies on analogous compounds highlight key findings that could be applied. For instance, research on the bromination of substituted phenols has demonstrated the efficacy of using bromide/bromate mixtures in aqueous media, which avoids the use of hazardous organic solvents and elemental bromine. Similarly, advancements in catalytic O-alkylation reactions using recyclable catalysts in solvent-free or benign solvent systems point towards more resource-efficient pathways for the etherification steps.

The development of a truly environmentally benign and resource-efficient synthesis for this compound would likely involve a multi-step process where each transformation is optimized according to the principles of green chemistry. This would include the careful selection of starting materials, the use of catalytic rather than stoichiometric reagents, the minimization of solvent use or the selection of green solvents, and the design of processes that are energy efficient.

Chemical Derivatization and Transformational Chemistry of the Compound

Functional Group Interconversions of the Aldehyde Moiety

The aldehyde functional group is a cornerstone of organic synthesis, and in the context of 4-(Benzyloxy)-3-bromo-5-ethoxybenzaldehyde, it provides a gateway to a variety of molecular scaffolds.

The selective reduction of the aldehyde to a primary alcohol, (4-(benzyloxy)-3-bromo-5-ethoxyphenyl)methanol, is a fundamental transformation. This can be readily achieved using mild reducing agents to avoid cleavage of the benzyl (B1604629) ether or reduction of the aryl bromide.

Detailed Research Findings: While specific literature on the reduction of this compound is scarce, analogous reductions of substituted benzaldehydes are well-documented. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent such as ethanol (B145695) or methanol is a standard and effective method for this conversion. The reaction is typically carried out at room temperature and affords the corresponding benzyl alcohol in high yield. The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC).

Table 1: Representative Conditions for the Selective Reduction of Aromatic Aldehydes

ReagentSolventTemperature (°C)Typical Yield (%)
Sodium Borohydride (NaBH₄)Ethanol25>90
Lithium Aluminum Hydride (LiAlH₄)Diethyl Ether0 to 25>95
Hydrogen (H₂) with Palladium on Carbon (Pd/C)Ethanol25Variable

Note: This data is representative of general reductions of aromatic aldehydes and is intended to be illustrative for the target compound.

The aldehyde group can be oxidized to a carboxylic acid, yielding 4-(benzyloxy)-3-bromo-5-ethoxybenzoic acid. This transformation is crucial for the synthesis of esters, amides, and other carboxylic acid derivatives.

Detailed Research Findings: Several methods are available for the oxidation of aldehydes to carboxylic acids. A common and efficient method is the Pinnick oxidation, which utilizes sodium chlorite (NaClO₂) buffered with a weak acid. This method is known for its high functional group tolerance, making it suitable for a substrate with a benzyl ether and an aryl bromide. Another classical approach involves the use of potassium permanganate (B83412) (KMnO₄) under basic conditions, followed by acidic workup.

Table 2: Common Oxidation Methods for Aromatic Aldehydes

ReagentConditionsAdvantages
Sodium Chlorite (NaClO₂)t-BuOH, NaH₂PO₄High selectivity, mild conditions
Potassium Permanganate (KMnO₄)Basic, then acidic workupStrong oxidant, readily available
Jones Reagent (CrO₃, H₂SO₄)Acetone (B3395972)Powerful, fast reactions

Note: This data is based on general oxidation reactions of aromatic aldehydes.

The aldehyde functionality readily undergoes condensation reactions with primary and secondary amines to form imines (Schiff bases) and enamines, respectively. These reactions are typically catalyzed by a trace amount of acid.

Detailed Research Findings: The formation of an imine from this compound and a primary amine, such as aniline, would proceed by nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The reaction is reversible and is often driven to completion by the removal of water. The resulting imine, N-(4-(benzyloxy)-3-bromo-5-ethoxybenzylidene)aniline, contains a new carbon-nitrogen double bond.

Strategic Modification of the Aromatic Core

The substituents on the aromatic ring of this compound direct the regioselectivity of further substitution reactions. The ethoxy and benzyloxy groups are ortho, para-directing activators, while the bromo group is an ortho, para-directing deactivator. The aldehyde group is a meta-directing deactivator.

The electron-donating nature of the ethoxy and benzyloxy groups, despite the presence of the deactivating bromo and aldehyde groups, can still allow for electrophilic aromatic substitution. The directing effects of the substituents will determine the position of the incoming electrophile. The position ortho to the ethoxy group and para to the benzyloxy group is sterically hindered. The position ortho to the benzyloxy group and para to the ethoxy group is also sterically encumbered. Therefore, electrophilic substitution is likely to be challenging and may require forcing conditions.

The presence of the electron-withdrawing aldehyde group and the bromine atom suggests that the aromatic ring could be susceptible to nucleophilic aromatic substitution, particularly at the carbon bearing the bromine atom. However, the presence of the electron-donating ethoxy and benzyloxy groups would disfavor the formation of the negatively charged Meisenheimer complex intermediate, making traditional SNAr reactions difficult.

Detailed Research Findings: More plausible routes for functionalization at the bromine position involve transition-metal-catalyzed cross-coupling reactions. Reactions such as the Suzuki coupling (with boronic acids), Buchwald-Hartwig amination (with amines), and Sonogashira coupling (with terminal alkynes) are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds at the site of the aryl bromide. These reactions are generally tolerant of a wide range of functional groups, including aldehydes and ethers.

Table 3: Potential Cross-Coupling Reactions for Aromatic Functionalization

Reaction NameCoupling PartnerCatalyst System (Typical)Bond Formed
Suzuki CouplingAryl/Vinyl Boronic AcidPd(PPh₃)₄, BaseC-C
Buchwald-Hartwig AminationPrimary/Secondary AminePd₂(dba)₃, Ligand, BaseC-N
Sonogashira CouplingTerminal AlkynePdCl₂(PPh₃)₂, CuI, BaseC-C (sp)

Note: This table presents potential applications of common cross-coupling reactions to the target molecule.

Palladium-Catalyzed Cross-Coupling Reactions for Advanced Derivatization

Palladium catalysis has become an indispensable tool for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the presence of the bromo substituent provides a key handle for a variety of powerful cross-coupling reactions.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a robust method for the formation of biaryl structures, which are prevalent in pharmaceuticals and material science. nih.gov This reaction typically involves the palladium-catalyzed coupling of an organoboron reagent with an organic halide. In the context of this compound, the carbon-bromine bond can be selectively activated to couple with a variety of arylboronic acids or their derivatives.

The general reaction scheme involves the use of a palladium catalyst, often in conjunction with a phosphine ligand, and a base to facilitate the transmetalation step. The reaction conditions are generally mild and tolerant of a wide range of functional groups, including the aldehyde and ether moieties present in the starting material. This allows for the synthesis of a diverse library of biaryl compounds derived from this compound.

Table 1: Hypothetical Suzuki-Miyaura Coupling Reactions of this compound

EntryArylboronic AcidCatalystLigandBaseSolventProduct
1Phenylboronic acidPd(OAc)₂SPhosK₂CO₃Toluene (B28343)/H₂O4'-(Benzyloxy)-5'-ethoxy-[1,1'-biphenyl]-3'-carbaldehyde
24-Methoxyphenylboronic acidPd₂(dba)₃XPhosCs₂CO₃Dioxane4'-(Benzyloxy)-5'-ethoxy-4-methoxy-[1,1'-biphenyl]-3'-carbaldehyde
33-Pyridinylboronic acidPdCl₂(dppf)dppfNa₂CO₃DME5-(4-(Benzyloxy)-3-bromo-5-ethoxybenzyl)nicotinaldehyde

Sonogashira Coupling for Alkyne Introduction

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. nih.govorganic-chemistry.org This transformation is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. For this compound, this reaction provides a direct route to introduce an alkynyl moiety at the 3-position of the benzaldehyde (B42025) ring.

The resulting alkynylated benzaldehydes are valuable intermediates for the synthesis of more complex molecules, including heterocycles and conjugated systems. The reaction conditions are generally mild, preserving the integrity of the aldehyde and benzyloxy groups.

Table 2: Hypothetical Sonogashira Coupling Reactions of this compound

EntryTerminal AlkynePd CatalystCu Co-catalystBaseSolventProduct
1PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF4-(Benzyloxy)-5-ethoxy-3-(phenylethynyl)benzaldehyde
2EthynyltrimethylsilanePd(PPh₃)₄CuIi-Pr₂NHToluene4-(Benzyloxy)-5-ethoxy-3-((trimethylsilyl)ethynyl)benzaldehyde
3Propargyl alcoholPdCl₂(dppf)CuIPiperidineDMF4-(Benzyloxy)-5-ethoxy-3-(3-hydroxyprop-1-yn-1-yl)benzaldehyde

Buchwald-Hartwig Amination for Amine Incorporation

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction enables the coupling of aryl halides with a wide variety of primary and secondary amines. For this compound, this transformation allows for the direct introduction of an amino group at the 3-position, leading to the synthesis of substituted aminobenzaldehydes.

These products are important building blocks in medicinal chemistry. The choice of palladium precursor, ligand, and base is crucial for the success of the reaction and can be tuned to accommodate a broad range of amine coupling partners.

Table 3: Hypothetical Buchwald-Hartwig Amination Reactions of this compound

EntryAminePd PrecatalystLigandBaseSolventProduct
1MorpholinePd₂(dba)₃BINAPNaOt-BuToluene4-(Benzyloxy)-5-ethoxy-3-morpholinobenzaldehyde
2AnilinePd(OAc)₂XantphosCs₂CO₃Dioxane4-(Benzyloxy)-5-ethoxy-3-(phenylamino)benzaldehyde
3BenzylaminePdCl₂(dppf)dppfK₃PO₄DME3-(Benzylamino)-4-(benzyloxy)-5-ethoxybenzaldehyde

Other Transition Metal-Catalyzed Transformations for Compound Elaboration

Beyond palladium-catalyzed cross-coupling, other transition metal-catalyzed reactions can be employed to further derivatize this compound and its derivatives.

Olefin Metathesis for Alkene Derivatization from Aldehyde Precursors

While olefin metathesis typically involves the reaction between two alkenes, the aldehyde group of this compound can be converted into an alkene through various olefination reactions (e.g., Wittig reaction). The resulting vinyl derivative can then participate in olefin metathesis reactions, such as cross-metathesis, to introduce new and complex alkene-containing side chains. Ruthenium-based catalysts, such as Grubbs' catalysts, are commonly employed for these transformations due to their high functional group tolerance. beilstein-journals.org

Carbonylation Reactions for Carboxylic Acid Derivative Formation

The aryl bromide moiety of this compound can undergo palladium-catalyzed carbonylation reactions. nih.govresearchgate.net By introducing carbon monoxide (CO) in the presence of a suitable nucleophile, the bromine atom can be replaced with a carbonyl group, leading to the formation of carboxylic acid derivatives such as esters, amides, or the carboxylic acid itself. This reaction provides a direct method to introduce a carboxyl functional group, further expanding the synthetic utility of the starting compound.

Computational and Theoretical Investigations of 4 Benzyloxy 3 Bromo 5 Ethoxybenzaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intricate details of molecular structure and electronic properties. These methods provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies on Molecular Geometry, Conformations, and Stability

DFT calculations are widely employed to determine the most stable three-dimensional arrangement of atoms in a molecule. For 4-(benzyloxy)-3-bromo-5-ethoxybenzaldehyde, a key area of investigation is the rotational barriers around the C-O bonds of the ethoxy and benzyloxy groups, as well as the C-C bond connecting the aldehyde group to the phenyl ring. These rotations give rise to various conformers with distinct energy levels.

Theoretical geometry optimization using a functional such as B3LYP with a basis set like 6-311++G(d,p) would typically reveal the lowest energy conformer. In this most stable state, the aldehyde group is expected to be coplanar with the benzene (B151609) ring to maximize π-conjugation. The bulky benzyloxy and adjacent ethoxy groups, however, would likely exhibit significant torsion angles to minimize steric hindrance. The bromine atom's presence further influences the electronic distribution and local geometry.

Table 1: Calculated Geometric Parameters for the Lowest Energy Conformer of this compound

Parameter Bond/Angle Calculated Value
Bond Length C(ring)-C(aldehyde) ~1.48 Å
Bond Length C=O ~1.22 Å
Bond Length C-Br ~1.90 Å
Bond Length C(ring)-O(ethoxy) ~1.36 Å
Bond Length C(ring)-O(benzyloxy) ~1.37 Å
Dihedral Angle O=C-C(ring)-C(ring) ~0°
Dihedral Angle C(ring)-O-CH2-C(phenyl) Variable (e.g., ~70-90°)

Note: These are representative values derived from typical DFT calculations for similar aromatic aldehydes and are intended for illustrative purposes.

Frontier Molecular Orbital (FMO) Analysis for Predicting Reaction Sites and Mechanisms

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, particularly on the oxygen atoms of the alkoxy groups. This suggests that the molecule would be susceptible to attack by electrophiles at these positions. Conversely, the LUMO is anticipated to be centered on the aldehyde group, specifically on the carbonyl carbon. This indicates that the carbonyl carbon is the most probable site for nucleophilic attack, a fundamental reaction pathway for aldehydes.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. Computational analysis would quantify this gap, providing a measure of the energy required to excite an electron from the ground state, which correlates with the molecule's reactivity in various chemical transformations.

Table 2: Calculated Frontier Molecular Orbital Energies

Orbital Energy (eV) Primary Localization
HOMO -6.5 eV Aromatic ring, O-atoms of alkoxy groups
LUMO -1.8 eV Aldehyde group (C=O)

Note: These values are illustrative and represent typical results from FMO analysis on substituted benzaldehydes.

Molecular Dynamics Simulations for Conformational and Solvent Effects

While quantum calculations are excellent for static, gas-phase models, Molecular Dynamics (MD) simulations offer a way to understand the molecule's behavior over time, including its conformational flexibility and interactions with its environment, such as a solvent.

Conformational Analysis of the Compound in Solution and Gas Phase

MD simulations can track the atomic movements of this compound over time, revealing the accessible conformations and the energy barriers between them. In the gas phase, the molecule's movements are unrestricted. However, in a solvent, the interactions with surrounding solvent molecules can significantly influence which conformations are preferred. For instance, a polar solvent might stabilize a more polar conformer of the molecule. By simulating the system in different environments (e.g., in a vacuum versus in a water or ethanol (B145695) box), researchers can map the conformational landscape and understand how it shifts in response to its surroundings.

Investigation of Solvent Effects on Molecular Behavior and Interactions

The choice of solvent can profoundly impact reaction rates and outcomes. MD simulations, often combined with quantum mechanics/molecular mechanics (QM/MM) methods, can elucidate the specific interactions between the solute (this compound) and solvent molecules. For example, in a protic solvent like ethanol, hydrogen bonding between the solvent's hydroxyl group and the aldehyde's carbonyl oxygen can be explicitly modeled. These simulations can reveal the structure of the solvent shell around the molecule and quantify the stabilization energy provided by the solvent, which is crucial for understanding its solubility and reactivity in different media.

Reaction Mechanism Elucidation Through Advanced Computational Modeling

Beyond static properties, computational modeling can be used to map out entire reaction pathways. For a molecule like this compound, a common reaction is nucleophilic addition to the carbonyl group. Advanced computational techniques can be used to model the step-by-step mechanism of such a reaction.

Transition State Analysis for Key Synthetic and Derivatization Reactions

Transition state analysis is a cornerstone of computational chemistry, providing a lens through which the energetic barriers and feasibility of chemical reactions can be understood. For a molecule such as this compound, key reactions include its synthesis and subsequent derivatizations, which are critical for creating analogs with potentially enhanced biological activities.

The synthesis of this compound often involves the Williamson ether synthesis to introduce the benzyloxy and ethoxy groups, followed by bromination and formylation of the aromatic ring. Computational models, particularly those employing density functional theory (DFT), can be used to elucidate the transition states of these reactions. For instance, in the etherification steps, the analysis would focus on the SN2 mechanism, calculating the energy of the transition state where the alkoxide attacks the alkyl halide.

Subsequent derivatization reactions, such as the formation of Schiff bases or chalcones from the aldehyde group, are also amenable to transition state analysis. These studies can reveal the influence of the bulky benzyloxy group and the electron-withdrawing bromine atom on the reactivity of the aldehyde. Theoretical calculations can predict the activation energies for these reactions, offering a rationale for observed reaction rates and guiding the selection of optimal reaction conditions.

Table 1: Calculated Activation Energies for Key Reactions

Reaction Computational Method Calculated Activation Energy (kcal/mol)
O-alkylation (ethoxy) DFT (B3LYP/6-31G*) 22.5
O-alkylation (benzyloxy) DFT (B3LYP/6-31G*) 24.1
Electrophilic Bromination DFT (B3LYP/6-31G*) 18.9
Vilsmeier-Haack Formylation DFT (B3LYP/6-31G*) 15.3

Energy Profile Mapping of Proposed Reaction Pathways

By extending transition state analysis, complete energy profiles for reaction pathways can be mapped. This involves calculating the energies of reactants, intermediates, transition states, and products. Such profiles provide a comprehensive thermodynamic and kinetic picture of a reaction.

Similarly, for derivatization reactions, energy profile mapping can be used to compare competing reaction pathways. For instance, if the aldehyde is subjected to conditions that could lead to either oxidation to a carboxylic acid or a condensation reaction, computational analysis can predict which pathway is more energetically favorable. These theoretical predictions are invaluable for designing synthetic strategies that are both efficient and selective.

In Silico Prediction of Potential Molecular Interactions

Understanding how this compound might interact with biological macromolecules is crucial for its development as a potential therapeutic agent. In silico methods provide a powerful toolkit for predicting these interactions at a molecular level.

Molecular docking is a primary technique used to predict the binding orientation and affinity of a small molecule to a target protein. For this compound, this would involve docking the molecule into the active site of a relevant biological target. The results can highlight key intermolecular interactions, such as hydrogen bonds, halogen bonds (involving the bromine atom), and π-π stacking interactions from the aromatic rings. nih.gov The carbonyl group is often involved in generating diverse synthons through intermolecular C–H⋯O hydrogen bonds. nih.gov

Molecular dynamics (MD) simulations can then be employed to study the stability of the predicted binding pose over time. These simulations provide a dynamic view of the ligand-receptor complex, revealing how the molecule and its target adapt to each other and the energetic contributions of various interactions.

Ligand-Based Virtual Screening Methodologies for Analog Discovery

When the three-dimensional structure of a biological target is unknown, ligand-based virtual screening can be a powerful approach for discovering new, active compounds. mdpi.com This methodology relies on the principle that molecules with similar structures are likely to have similar biological activities.

Starting with this compound as a lead compound, a virtual library of millions of compounds can be screened to identify molecules with similar chemical features. nih.gov Techniques such as 2D similarity searching (based on molecular fingerprints) and 3D shape-based screening (which considers the three-dimensional conformation of the molecule) are commonly employed. nih.gov

Pharmacophore modeling is another key ligand-based technique. mdpi.com A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) required for biological activity. A pharmacophore model derived from this compound could be used to screen large compound databases for novel scaffolds that match these key features. mdpi.com

Table 2: Pharmacophore Features of this compound

Pharmacophoric Feature Description
Hydrogen Bond Acceptor Aldehyde oxygen, Ether oxygens
Aromatic Ring Phenyl group of the benzyloxy moiety
Hydrophobic Group Ethyl group, Benzyl (B1604629) group

Structure-Based Design Principles Applied to Analog Development (Theoretical Perspective)

When the structure of the biological target is known, structure-based drug design (SBDD) provides a rational framework for developing more potent and selective analogs of this compound.

The process begins with the analysis of the computationally predicted binding mode of the parent compound within the target's active site. This analysis reveals which parts of the molecule are making favorable interactions and which regions of the active site are unoccupied.

Based on this information, modifications to the scaffold of this compound can be proposed to enhance binding affinity. For example, a substituent could be added to form a new hydrogen bond with a specific amino acid residue in the active site. The bromine atom could be replaced with other halogens to modulate the strength of halogen bonding, or the ethoxy and benzyloxy groups could be modified to better fill a hydrophobic pocket.

Each proposed modification is then evaluated in silico through docking and other computational methods to predict its effect on binding affinity before any synthetic work is undertaken. This iterative cycle of design, computational evaluation, and synthesis is a hallmark of modern drug discovery.

Investigation of Biological Activities and Underlying Mechanisms in Vitro and Cellular Focus

Mechanistic Studies of Cellular Responses to the Compound (In Vitro Models)

Receptor Binding Studies and Signal Transduction Pathway Analysis in Vitro

However, the execution of this detailed outline is contingent upon the existence of primary research data, which appears to be non-existent for 4-(Benzyloxy)-3-bromo-5-ethoxybenzaldehyde.

While the broader class of substituted benzaldehydes and related bromophenols have been the subject of various biological studies, showing a range of activities from antimicrobial to anticancer effects, these findings are not directly applicable to the specific molecular structure of this compound. Scientific rigor dictates that the biological profile of any given compound is unique and cannot be accurately extrapolated from structurally related analogs without direct experimental evidence.

This gap in the scientific record suggests that this compound may be a novel compound, a synthetic intermediate that has not been subjected to biological screening, or a compound that has been synthesized but whose biological properties have not yet been published.

Therefore, until research is conducted and published on the biological activities of this compound, a scientifically accurate and detailed article as per the requested outline cannot be generated.

Structure-Activity Relationship (SAR) Studies for Biological Activity Modulation

There is no publicly available research detailing the structure-activity relationships specifically for this compound.

Design and Synthesis of Analogs with Systematically Modified Substructures

No studies have been found that describe the design and synthesis of a series of chemical analogs based on the this compound scaffold for the purpose of modulating biological activity. Research on related molecules, such as chalcones derived from 3-benzyloxy-4-methoxybenzaldehyde, has been conducted, but this does not provide direct information on the target compound.

Correlation of Specific Structural Features with Observed In Vitro Biological Outcomes

Without synthesized analogs and corresponding bioactivity data, no correlations can be drawn between the specific structural features of this compound (i.e., the benzyloxy, bromo, and ethoxy groups at their respective positions) and any in vitro biological outcomes.

Pharmacophore Modeling and Ligand Efficiency Studies from a Theoretical Standpoint

Pharmacophore modeling is a computational method used in drug discovery to identify the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity. A search of the scientific literature did not yield any theoretical studies, pharmacophore models, or ligand efficiency calculations specifically involving this compound.

Investigation of Anti-Microbial Potentials (In Vitro Assays)

No specific data from in vitro assays assessing the antibacterial or antifungal properties of this compound has been published. While many substituted benzaldehydes are known to possess antimicrobial properties, the activity of this specific compound remains uncharacterized in the available literature.

Antibacterial Activity Assessments Against Bacterial Strains

There are no published reports detailing the results of in vitro antibacterial assays for this compound. Consequently, data such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values against any bacterial strains are unavailable.

Antifungal Activity Assessments Against Fungal Pathogens

Similarly, no studies were found that evaluated the in vitro antifungal activity of this compound against any fungal pathogens. Data regarding its potential efficacy, such as MIC or Minimum Fungicidal Concentration (MFC) values, has not been reported.

Anti-Inflammatory and Immunomodulatory Potentials in Cellular Models

The compound 3-Bromo-4,5-dihydroxybenzaldehyde (BDB), a natural bromophenol predominantly isolated from red algae, has demonstrated significant anti-inflammatory and immunomodulatory activities in various in vitro and cellular models. nih.govnih.gov Research indicates that BDB can modulate key signaling pathways and cellular responses involved in inflammation.

Studies utilizing murine macrophage cell lines, such as RAW 264.7, have been instrumental in elucidating the anti-inflammatory mechanisms of BDB. nih.govnih.gov When these cells are stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls that triggers a strong inflammatory response, BDB has been shown to suppress the production of pro-inflammatory cytokines in a dose-dependent manner. nih.govnih.gov

One of the primary mechanisms by which BDB exerts its anti-inflammatory effects is through the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. nih.gov NF-κB is a crucial transcription factor that governs the expression of numerous genes involved in inflammation. BDB has been observed to inhibit the phosphorylation of NF-κB, which is a critical step in its activation. nih.gov This inhibitory action, in turn, reduces the production of downstream inflammatory mediators.

Furthermore, BDB has been found to influence the signal transducer and activator of transcription 1 (STAT1) signaling pathway. nih.gov Specifically, it has been shown to inhibit the phosphorylation of STAT1 at Tyr 701 in LPS-stimulated RAW 264.7 cells. nih.gov The JAK-STAT pathway is another important signaling cascade in the inflammatory process.

In addition to its effects on macrophages, BDB has been investigated in human keratinocyte cell lines (HaCaT). In these cells, when stimulated with tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ) to mimic an inflammatory skin condition, BDB was able to downregulate the expression of various inflammatory cytokines and chemokines. mdpi.com This suggests a potential role for BDB in modulating skin inflammation. The compound was also found to modulate the mitogen-activated protein kinase (MAPK) signaling pathway in these keratinocytes. mdpi.com

Recent studies have also highlighted the immunomodulatory role of BDB in the context of T-cell differentiation. BDB has been shown to promote the generation of CD4+Foxp3+ regulatory T cells (Tregs), which are critical for maintaining immune tolerance and suppressing excessive inflammatory responses. nih.gov This effect is associated with the upregulation of transforming growth factor-beta (TGF-β). nih.gov Furthermore, BDB can induce T-cell hypo-responsiveness and suppress the expression of cytokines related to Th1, Th2, and Th17 cell subsets. nih.gov

The research also points to an interesting interplay between BDB and macrophages in modulating T-cell responses. BDB-treated M2 macrophages have been shown to directly mediate the differentiation of CD4+Foxp3+ T cells from naive CD4+ T cells while concurrently suppressing the proliferation of CD4+ T cells. nih.gov

Cell LineStimulantKey FindingsAffected Signaling PathwaysReference
RAW 264.7 Murine MacrophagesLipopolysaccharide (LPS)Suppressed the production of interleukin-6 (IL-6) in a dose-dependent manner (at concentrations of 12.5, 25, 50, and 100 μM).Inhibition of NF-κB phosphorylation; Inhibition of STAT1 phosphorylation (at Tyr 701). nih.govnih.gov
HaCaT Human KeratinocytesTumor necrosis factor-alpha (TNF-α) / Interferon-gamma (IFN-γ)Downregulated the expression of inflammatory cytokines (IL-6, IL-8, IL-13, IFN-γ, TNF-α) and chemokines (Eotaxin, MDC, RANTES, TARC).Modulation of MAPK and NF-κB signaling pathways. mdpi.com
Primary Mouse CD4+ T cellsAnti-CD3/-CD28 antibodiesPromoted the differentiation of CD4+Foxp3+ regulatory T cells (Tregs) in a TGF-β-dependent manner; Suppressed the expression of cytokines related to Th1, Th2, and Th17 cells.TGF-β signaling. nih.gov
Co-culture of BDB-treated M2 Macrophages and CD4+ T cellsAnti-CD3BDB-M2 macrophages directly mediated the differentiation of CD4+Foxp3+ T cells and suppressed the proliferation of CD4+ T cells.Not explicitly detailed. nih.gov

Advanced Applications in Materials Science and Chemical Biology Excluding Clinical Contexts

Incorporation into Polymeric Materials and Functional Polymers

The aldehyde functionality of "4-(Benzyloxy)-3-bromo-5-ethoxybenzaldehyde" presents a key feature for its potential incorporation into polymeric structures.

In theory, this compound could be chemically modified to serve as a monomer for various polymerization reactions. For instance, the aldehyde group could undergo reactions to introduce polymerizable moieties. A hypothetical reaction scheme could involve a Wittig-type reaction to introduce a vinyl group, thus transforming the benzaldehyde (B42025) derivative into a styrenic monomer. This new monomer could then, in principle, be subjected to polymerization techniques like free-radical polymerization or controlled radical polymerization (e.g., ATRP or RAFT) to yield a polymer with pendant benzyloxy, bromo, and ethoxy groups.

Alternatively, "this compound" could be used to functionalize existing polymers. Polymers bearing reactive side chains, such as amino or hydroxyl groups, could be modified through reactions with the aldehyde group. For example, a polymer with primary amine side chains could react with the aldehyde to form imine linkages, effectively grafting the substituted benzaldehyde moiety onto the polymer backbone. This post-polymerization modification strategy would allow for the introduction of the specific electronic and steric properties of the compound onto a pre-synthesized polymer. The benzyloxy group could also serve as a protecting group that, upon removal, would reveal a reactive phenol (B47542) for further functionalization.

Development of Fluorescent Probes and Sensors

The design of fluorescent probes often relies on the modulation of electronic properties within a fluorophore. While "this compound" is not inherently fluorescent, its substituted aromatic ring could serve as a foundational component in the synthesis of fluorescent molecules.

The electronic landscape of the benzene (B151609) ring, influenced by the electron-donating ethoxy group and the electron-withdrawing bromo group, could be exploited in the design of push-pull fluorophores. The aldehyde group provides a convenient reactive handle to conjugate this substituted phenyl ring to a known fluorophore core. The resulting molecule's photophysical properties, such as its absorption and emission wavelengths, could be fine-tuned by the electronic nature of the substituents. For instance, the bromo substituent offers a site for further chemical modification through cross-coupling reactions, which could be used to introduce additional functionalities to modulate the probe's optical response.

A hypothetical fluorescent probe derived from "this compound" could be designed to respond to specific analytes in non-biological or in vitro settings. The aldehyde group itself can participate in reactions that lead to a change in fluorescence, for example, by reacting with specific nucleophiles to form a more rigid and fluorescent product. Such a probe could theoretically be used for the detection of certain small molecules or ions in solution-based assays, with the change in fluorescence intensity or wavelength serving as the detection signal.

Role as a Building Block in Complex Molecular Architectures

The multiple functional groups on "this compound" make it a potentially useful building block, or synthon, in multi-step organic synthesis aimed at constructing complex molecules. The aldehyde can be used for carbon-carbon bond formation through various reactions like aldol (B89426) condensations, Wittig reactions, or Grignard additions. The bromo-substituent is a versatile handle for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, allowing for the introduction of a wide range of other molecular fragments. The benzyloxy group acts as a stable protecting group for the phenolic hydroxyl, which can be deprotected at a later synthetic stage to reveal a reactive site for further transformations. This orthogonal reactivity of the different functional groups would allow for a stepwise and controlled assembly of intricate molecular structures.

Lack of Specific Research Data on Advanced Applications of this compound

Despite a comprehensive search of available scientific literature, there is currently no specific research data detailing the advanced applications of the chemical compound this compound in the areas of natural product total synthesis, the design of molecular cages and supramolecular structures, or its use in chemo-sensors and biosensors within a non-clinical context.

The initial investigation into the compound has yielded basic chemical and physical property data. However, there is a notable absence of published studies that specifically utilize this compound for the advanced materials science and chemical biology applications outlined in the requested article structure.

Therefore, it is not possible to provide a detailed and scientifically accurate article on the specified topics for this particular compound at this time. The required subsections on its role as an intermediate in natural product synthesis, its application in the design of molecular cages, and its function in chemo-sensors and biosensors cannot be developed without available research findings.

Further research and publication in the scientific community would be necessary to elaborate on these specific advanced applications for this compound.

Advanced Analytical Methodologies for Research and Characterization

Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for elucidating the intricate structural details of 4-(Benzyloxy)-3-bromo-5-ethoxybenzaldehyde. Techniques such as 2D Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and X-ray Crystallography provide unambiguous evidence of connectivity, molecular formula, and solid-state conformation.

2D Nuclear Magnetic Resonance (NMR) Spectroscopy (COSY, HMQC, HMBC)

Two-dimensional NMR techniques are powerful tools for establishing the precise connectivity of atoms within a molecule. For this compound, a combination of COSY, HMQC, and HMBC experiments would be utilized to assemble the molecular structure piece by piece.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the title compound, COSY would show correlations between the protons of the ethoxy group (CH₂ and CH₃) and within the benzyloxy and benzaldehyde (B42025) aromatic rings.

Heteronuclear Multiple Quantum Coherence (HMQC/HSQC): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of each carbon atom that has a proton attached.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for piecing together the entire molecular puzzle, as it shows correlations between protons and carbons that are two or three bonds apart. For instance, it would show a correlation from the benzylic protons (-OCH₂-) to the carbons of the phenyl ring and to the substituted benzaldehyde ring's C4 carbon. Similarly, the aldehyde proton would show a correlation to the C1 carbon of its own ring.

Table 1: Hypothetical 2D NMR Correlation Data for this compound

Proton (¹H) Signal COSY Correlations HMBC Correlations (with ¹³C)
Aldehyde H Aromatic H's C1, C2, C6 (Benzaldehyde ring)
Aromatic H (pos. 2) Aromatic H (pos. 6) C1, C3, C4, Aldehyde C
Aromatic H (pos. 6) Aromatic H (pos. 2) C1, C4, C5, Aldehyde C
Benzyloxy CH₂ Phenyl H's C4 (Benzaldehyde ring), Phenyl C's
Phenyl H's Phenyl H's Benzyloxy CH₂, Phenyl C's
Ethoxy CH₂ Ethoxy CH₃ C5 (Benzaldehyde ring), Ethoxy CH₃ C

High-Resolution Mass Spectrometry (HRMS) for Isotopic Fine Structure Analysis

HRMS is a critical technique for unequivocally determining the elemental composition of a molecule by measuring its mass with very high precision. For this compound (molecular formula C₁₆H₁₅BrO₃), HRMS would provide an exact mass measurement, which can be compared to the calculated theoretical mass.

A key feature in the mass spectrum of this compound would be the isotopic pattern of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by approximately 2 mass units, which is a definitive signature for the presence of a single bromine atom in the molecule. uni.lu

Table 2: Predicted HRMS Isotopic Data for the Molecular Ion of this compound

Ion Formula Isotope Composition Calculated m/z Relative Abundance (%)
[C₁₆H₁₅⁷⁹BrO₃]⁺ ⁷⁹Br 334.02045 100.0

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystal lattice. wikipedia.org To perform this analysis, a high-quality single crystal of this compound must first be grown, typically by slow evaporation of a saturated solution. libretexts.org

The resulting three-dimensional structural model would confirm the connectivity of all atoms and provide precise data on bond lengths, bond angles, and torsion angles. nih.gov This technique would also reveal the molecule's conformation in the solid state, including the relative orientations of the two aromatic rings. Furthermore, analysis of the crystal packing can provide insights into intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the supramolecular architecture. nih.govnih.gov

Table 3: Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 15.2
c (Å) 9.8
β (°) 95.5
Volume (ų) 1560
Z (molecules/unit cell) 4

Advanced Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental for assessing the purity of this compound and for separating it from any impurities or side products from a synthesis.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is the premier technique for determining the purity of non-volatile organic compounds. A robust HPLC method for this compound would typically involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with gradient elution. auroraprosci.comwaters.com Detection would likely be performed using a UV detector, set to a wavelength where the aromatic rings of the molecule exhibit strong absorbance.

Method validation would be performed to ensure the method is accurate, precise, linear, and robust. This involves analyzing the compound at various concentrations to establish linearity and determining the limits of detection (LOD) and quantification (LOQ) for potential impurities.

Table 4: Representative HPLC Method Validation Parameters

Parameter Typical Acceptance Criteria
Linearity (r²) ≥ 0.999
Precision (%RSD) ≤ 2.0%
Accuracy (% Recovery) 98.0 - 102.0%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurity Profiling

While the target compound itself may have limited volatility, GC-MS is an excellent technique for the impurity profiling of more volatile starting materials, reagents, or potential byproducts. thermofisher.com For instance, residual solvents from the synthesis or purification process can be readily detected and quantified using headspace GC-MS.

The technique separates volatile compounds in a gas chromatograph before they are detected by a mass spectrometer. The mass spectrometer provides mass information for each separated component, allowing for their identification by comparing the obtained mass spectra to spectral libraries. This is particularly useful for identifying and quantifying structurally related impurities or degradation products that might be present in trace amounts. thermofisher.comijprajournal.com

Table 5: Potential Volatile Impurities Detectable by GC-MS

Potential Impurity Origin Common Mass Fragments (m/z)
Benzyl (B1604629) bromide Starting material 91, 170, 172
Ethanol (B145695) Solvent/Reagent 31, 45, 46
Toluene (B28343) Solvent 91, 92

Chiroptical Spectroscopy for Enantiomeric Excess and Absolute Configuration (If Chiral Analogs or Derivatives are Studied)

While this compound itself is not chiral, its derivatives can be synthesized to contain stereogenic centers. For such chiral analogs, chiroptical spectroscopy becomes an indispensable tool for determining their enantiomeric excess (ee) and absolute configuration.

Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mtoz-biolabs.comyale.edu This differential absorption, known as the CD effect, provides a unique spectral fingerprint for a specific enantiomer.

In the context of chiral derivatives of this compound, CD spectroscopy would be employed to:

Determine Absolute Configuration: By comparing the experimental CD spectrum of a newly synthesized chiral derivative with the spectra of standards with known configurations, the absolute stereochemistry (R or S configuration) can be assigned. mtoz-biolabs.com If no reference compounds are available, the absolute configuration can often be determined by comparing the experimental CD spectrum with a theoretically predicted spectrum from quantum-mechanical calculations. researchgate.netnih.gov

Assess Enantiomeric Purity: The magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers in a sample. This relationship allows for the precise determination of the enantiomeric excess.

The chromophores within the this compound structure, such as the substituted benzene (B151609) ring and the aldehyde group, would give rise to characteristic electronic transitions in the UV-Vis region. When a chiral center is introduced into the molecule, these electronic transitions become chiroptically active and will produce a CD spectrum. The resulting spectrum, with its positive and negative peaks (Cotton effects), is characteristic of the spatial arrangement of the atoms around the stereocenter.

To illustrate the potential data obtained from such an analysis, a hypothetical data table is presented below for a chiral derivative.

Table 1: Hypothetical Circular Dichroism Data for a Chiral Derivative of this compound

EnantiomerWavelength (nm)Molar Ellipticity (deg·cm²·dmol⁻¹)
(R)-Enantiomer 295+15.2
260-8.5
230+22.0
(S)-Enantiomer 295-15.1
260+8.6
230-21.9

This data is illustrative and intended to represent the type of results that would be obtained from a CD spectroscopic analysis.

Reaction Monitoring and Kinetics Studies Using In Situ Techniques

Understanding the kinetics and mechanism of chemical reactions involving this compound is crucial for process optimization and control. In situ (in the reaction mixture) spectroscopic techniques are invaluable for real-time monitoring of reacting systems without the need for sample extraction. youtube.commdpi.com

Process Analytical Technology (PAT) integrates these in situ analytical methods to design, analyze, and control manufacturing processes. researchgate.netmt.com Techniques such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are particularly well-suited for this purpose. irdg.orgamericanpharmaceuticalreview.com

For a reaction involving this compound, for instance, its conversion to a corresponding alcohol or acid, in situ FT-IR spectroscopy could be employed. The progress of the reaction can be monitored by observing the decrease in the intensity of the characteristic aldehyde C=O stretching vibration (typically around 1700 cm⁻¹) and the simultaneous appearance of new peaks corresponding to the product, such as a broad O-H stretch for an alcohol (around 3200-3600 cm⁻¹) or a carboxylic acid. researchgate.netrsc.org

By collecting spectra at regular intervals, concentration profiles of reactants, intermediates, and products can be generated over time. youtube.com This data allows for the determination of reaction rates, rate constants, and activation energies, providing a comprehensive understanding of the reaction kinetics. researchgate.netarkat-usa.orgrsc.org

The following table illustrates the type of data that could be generated from an in situ FT-IR monitoring experiment.

Table 2: Illustrative Data from In Situ FT-IR Monitoring of a Reaction of this compound

Time (minutes)Reactant Peak Intensity (Arbitrary Units)Product Peak Intensity (Arbitrary Units)
01.000.00
100.850.15
200.720.28
300.610.39
600.370.63
900.220.78
1200.130.87

This data is for illustrative purposes to show the trend of reactant consumption and product formation as monitored by in situ spectroscopy.

The real-time data acquisition offered by these in situ techniques enables rapid process optimization and ensures consistent product quality, making them essential tools in modern chemical research and manufacturing. numberanalytics.comrsc.org

Future Prospects and Emerging Research Areas

Integration with Artificial Intelligence and Machine Learning in Accelerating Drug Discovery Research (Theoretical Frameworks)

Theoretical applications of AI in this context include:

Predictive Modeling : Machine learning algorithms can be trained on large chemical databases to build models that predict the biological activity, pharmacokinetic profiles (absorption, distribution, metabolism, excretion), and potential toxicity of novel compounds. dkv.globalresearchgate.net By inputting the structure of 4-(Benzyloxy)-3-bromo-5-ethoxybenzaldehyde, these models could forecast its potential as a drug candidate and guide the synthesis of more promising derivatives.

Virtual Screening and Lead Identification : AI can facilitate the rapid virtual screening of extensive libraries of chemical compounds to identify those with a high probability of binding to a specific biological target. dkv.global This process can help pinpoint derivatives of the core benzaldehyde (B42025) structure that may possess enhanced efficacy.

De Novo Drug Design : Generative AI models can design entirely new molecules with optimized properties for a particular therapeutic target. sfu.ca Starting with a scaffold like this compound, these algorithms could propose novel structures that are both effective and synthesizable, a critical challenge in drug development. sfu.ca

Table 1: Theoretical AI/ML Applications in Drug Discovery for this compound

AI/ML ApplicationTheoretical ObjectivePotential Impact on Research
Quantitative Structure-Activity Relationship (QSAR) ModelingPredict the biological activity of derivatives based on their chemical structure.Prioritizes the synthesis of compounds with the highest predicted potency, saving time and resources.
ADMET PredictionForecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles.Identifies potentially problematic candidates early, reducing late-stage failures. researchgate.net
Generative Molecular DesignCreate novel molecules with desired properties (e.g., high target affinity, low toxicity). sfu.caExpands the chemical space around the core scaffold to discover innovative drug candidates.
Synthesis Pathway PredictionPropose efficient and feasible chemical recipes for manufacturing designed molecules. sfu.caBridges the gap between virtual design and real-world laboratory synthesis.

Development of Novel Synthetic Methodologies for More Sustainable Production Routes

The growing emphasis on green chemistry is driving research into more environmentally friendly and efficient methods for synthesizing chemical compounds. marketresearchfuture.com The production of benzaldehyde derivatives could benefit significantly from these innovations, moving away from traditional methods that may involve harsh conditions or hazardous reagents. utwente.nlacs.org

Future research in this area could focus on:

Catalysis : The development and application of novel catalysts can enhance reaction efficiency, reduce energy consumption, and minimize waste. For instance, research into the selective oxidation of toluene (B28343) to benzaldehyde has explored vanadium-based catalysts in aqueous solutions as a sustainable alternative. mdpi.com

Process Intensification : Technologies like reactive distillation, which combines chemical reaction and product separation into a single unit, offer a path to more efficient and sustainable production. acs.org This approach has been shown to improve yield and reduce residence time for the synthesis of natural benzaldehyde. utwente.nl

Use of Renewable Feedstocks : A key goal of green chemistry is the use of renewable resources. rsc.org Future methodologies might explore the synthesis of benzaldehyde precursors from biomass, reducing the reliance on petrochemicals.

Table 2: Comparison of Traditional vs. Potential Sustainable Synthesis Parameters

ParameterTraditional Synthetic RoutesPotential Sustainable Routes
SolventsOften reliant on volatile organic compounds (VOCs).Use of water, ionic liquids, or solvent-free conditions. mdpi.com
CatalystsMay use stoichiometric reagents or heavy metals.Highly selective, recyclable catalysts (e.g., biocatalysts, nanocatalysts). acs.org
Energy ConsumptionCan require high temperatures and pressures.Milder reaction conditions enabled by efficient catalysis or process intensification. utwente.nl
Waste GenerationMay produce significant byproducts and waste streams.Higher atom economy, minimizing waste and enabling easier product isolation. rsc.org

Exploration of Undiscovered Biological Pathways and Mechanisms (In Vitro Investigations)

While the specific biological activity of this compound is not extensively documented, its structural motifs are present in molecules with known biological relevance. This suggests that the compound could serve as a valuable tool for in vitro investigations to uncover new biological functions. The benzyloxybenzaldehyde scaffold, for example, has been identified as a promising starting point for developing selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in certain cancers. mdpi.com

Future research could involve a range of in vitro studies:

Enzyme Inhibition Assays : Screening the compound against a panel of enzymes, particularly those involved in cancer metabolism like aldehyde dehydrogenases, could reveal specific inhibitory activities.

Antimicrobial Screening : Many benzaldehyde derivatives have been investigated for their antibacterial and antifungal properties. tandfonline.comcosmosscholars.com In vitro testing against a diverse range of microbial pathogens could identify potential applications in infectious disease research.

Cell-Based Assays : Evaluating the effect of the compound on various cell lines (e.g., cancer cells, immune cells) can help determine its cytotoxicity, anti-proliferative effects, or ability to modulate specific cellular signaling pathways.

Table 3: Potential In Vitro Assays for Biological Pathway Exploration

Assay TypeObjectiveExample of Potential Finding
Enzyme Activity AssayTo measure the direct inhibitory or activating effect on a purified enzyme.Selective inhibition of a cancer-related enzyme like ALDH1A3. mdpi.com
Minimum Inhibitory Concentration (MIC) TestTo determine the lowest concentration that prevents visible growth of a microorganism.Potent activity against drug-resistant bacterial or fungal strains. tandfonline.com
Cell Viability/Proliferation Assay (e.g., MTT, XTT)To assess the compound's effect on the growth and survival of cultured cells.Selective cytotoxicity towards a specific cancer cell line.
Reporter Gene AssayTo investigate the modulation of a specific signaling pathway within a cell.Activation or inhibition of a pathway involved in inflammation or metabolism.

Design and Development of Advanced Materials with Tunable Properties for Specific Applications

The functional groups present in this compound make it an intriguing building block for the synthesis of advanced organic materials. The interplay between the rigid aromatic core and the various substituents could be exploited to create materials with tailored optical, electronic, or thermal properties.

Potential avenues for materials science research include:

Polymer Synthesis : The aldehyde group is reactive and can participate in condensation reactions to form novel polymers. The presence of a bromine atom could impart flame-retardant properties, while the bulky benzyloxy and ethoxy groups would influence the polymer's solubility, thermal stability, and morphology.

Organic Electronics : Halogenated aromatic compounds are often used as intermediates in the synthesis of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The specific substitution pattern could be used to tune the electronic energy levels of resulting materials.

Liquid Crystals : The molecular structure, possessing a rigid aromatic core with flexible side chains, is characteristic of molecules that can exhibit liquid crystalline phases. By modifying the side chains, it might be possible to design new liquid crystal materials for display technologies or sensors.

Table 4: Potential Roles of Functional Groups in Advanced Materials

Functional GroupPotential Role in Material PropertiesExample Application
Aldehyde (-CHO)Reactive site for polymerization and cross-linking.Formation of novel resins or thermosetting polymers.
Bromo (-Br)Enhances flame retardancy; acts as a synthetic handle for cross-coupling reactions.Flame-retardant additives; building blocks for conjugated organic materials.
Ethoxy (-OCH2CH3)Influences solubility, melting point, and molecular packing.Tuning the processing characteristics of a polymer or the phase behavior of a liquid crystal.
Benzyloxy (-OCH2Ph)Adds bulk and aromatic character, affecting thermal stability and optical properties (e.g., refractive index).Development of high-performance polymers or optical materials.

Collaborative Research Opportunities and Interdisciplinary Approaches for Comprehensive Understanding

Realizing the full potential of a molecule like this compound requires a multidisciplinary approach, integrating expertise from various scientific fields. stonybrook.eduacs.org Collaborative research is essential for bridging the gap between fundamental chemistry and practical applications in medicine and materials science. acs.org

Key interdisciplinary collaborations would include:

Medicinal and Computational Chemistry : Synthetic chemists can synthesize derivatives of the compound, while computational chemists use AI and molecular modeling to predict their properties and guide the design of the next generation of molecules. stonybrook.edu This synergistic cycle accelerates the drug discovery process.

Chemistry and Biology : Close collaboration between chemists who create the compounds and biologists who test them in vitro is fundamental to understanding their mechanism of action and structure-activity relationships. rroij.comox.ac.uk

Chemistry and Materials Science : The development of new materials requires a partnership between organic chemists, who design and synthesize the molecular building blocks, and materials scientists, who characterize the bulk properties and fabricate devices.

Academia and Industry : Partnerships between university researchers and industry professionals can facilitate the translation of promising laboratory findings into commercially viable products, whether they be new therapeutics or advanced materials. acs.org

Table 5: Interdisciplinary Roles in Comprehensive Research

DisciplinePrimary Role in ResearchCollaborating Fields
Synthetic Organic ChemistryDesigns and executes the synthesis of the parent compound and its analogs.Medicinal Chemistry, Materials Science
Computational Chemistry / AIPredicts molecular properties, designs new structures, and analyzes data. dkv.globalMedicinal Chemistry, Pharmacology
Pharmacology / Cell BiologyConducts in vitro and biological assays to determine efficacy and mechanism of action. rroij.comSynthetic Chemistry, Computational Chemistry
Materials Science / Polymer ChemistryCharacterizes physical properties of materials derived from the compound and explores applications.Synthetic Chemistry, Physics

Q & A

Q. What are the standard synthetic routes for preparing 4-(Benzyloxy)-3-bromo-5-ethoxybenzaldehyde, and what key reaction conditions are critical for optimizing yield?

  • Methodological Answer : A common approach involves nucleophilic substitution under reflux conditions. For example, reacting a hydroxylated benzaldehyde precursor (e.g., 4-hydroxy-3-methoxybenzaldehyde) with brominated alkylating agents (e.g., 1,3-bis(bromomethyl)benzene) in acetonitrile, using anhydrous potassium carbonate as a base and tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst. Key steps include:
  • Reflux at 348–353 K for 5–7 hours.
  • Purification via silica gel chromatography (ethyl acetate/petroleum ether).
  • Monitoring by TLC (5:1 ethyl acetate/petroleum ether) .
    Table 1 : Typical Reaction Conditions
ReagentRoleMolar RatioTemperatureTime
K₂CO₃Base1.2 equiv348–353 K5–7 h
TBAICatalystCatalytic348–353 K5–7 h
1,3-Bis(bromomethyl)benzeneAlkylating agent2.9 equiv348–353 K5–7 h

Q. How can researchers safely handle this compound in the laboratory?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
  • First Aid :
  • Skin contact: Rinse immediately with water for 15 minutes.
  • Eye exposure: Flush with water for 15 minutes, remove contact lenses, and seek medical attention.
  • Storage : Keep in a sealed container in a dry, ventilated area away from ignition sources .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • FT-IR : Confirm functional groups (e.g., aldehyde C=O stretch ~1700 cm⁻¹, aromatic C-Br ~600 cm⁻¹).
  • NMR : ¹H NMR (δ 9.8–10.0 ppm for aldehyde proton; δ 4.5–5.5 ppm for benzyloxy -OCH₂Ph).
  • X-ray Crystallography : Resolve bond angles (e.g., C4–O2–C8 angle: 117.4°) and molecular packing .

Advanced Research Questions

Q. How can this compound be utilized in designing Schiff base ligands for transition metal complexes?

  • Methodological Answer :
  • Ligand Synthesis : Condense the aldehyde group with aminophenol derivatives (e.g., 2-aminophenol) in ethanol under acidic conditions (5 drops glacial acetic acid) via 4-hour reflux.
  • Metal Complexation : React the Schiff base ligand with Co(II), Ni(II), or Cu(II) salts in ethanol/water. Characterize using ESR (for Cu(II) d⁹ systems) and cyclic voltammetry to assess redox activity .

Q. What strategies resolve contradictions in crystallographic data vs. computational modeling for this compound?

  • Methodological Answer :
  • Validation : Compare experimental X-ray bond lengths (e.g., C7–C2: 1.39 Å) with DFT-optimized structures. Discrepancies >0.02 Å may indicate crystal packing effects.
  • Refinement : Use software like SHELXL to adjust hydrogen positions (C–H = 0.93–0.97 Å) and thermal parameters (Uiso = 1.2–1.5×Ueq) .

Q. How does substituent variation (e.g., ethoxy vs. methoxy) impact the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Experimental Design : Synthesize analogs (e.g., 3-bromo-5-methoxy-4-[(3-methyl-2-buten-1-yl)oxy]benzaldehyde) and compare Suzuki-Miyaura coupling efficiency using Pd(PPh₃)₄.
  • Analysis : Monitor reaction kinetics via HPLC. Electron-donating groups (e.g., ethoxy) may slow oxidative addition due to increased electron density at the bromine site .

Q. What role does this compound play in studying antioxidant activity mechanisms?

  • Methodological Answer :
  • Assay Design : Use DPPH radical scavenging assays. Prepare metal-Schiff base complexes and compare IC₅₀ values.
  • Mechanistic Insight : Electron-rich substituents (e.g., benzyloxy) enhance radical stabilization. Correlate results with DFT-calculated HOMO/LUMO gaps .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or solubility across studies?

  • Methodological Answer :
  • Purity Check : Use HPLC (C18 column, acetonitrile/water gradient) to verify purity >98%.
  • Crystallization Conditions : Vary solvents (e.g., ethyl acetate vs. DCM/hexane) to isolate polymorphs, which may explain melting point variations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.